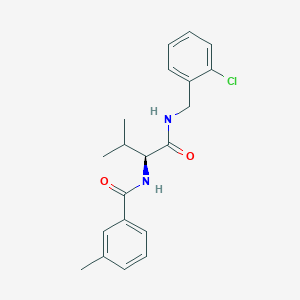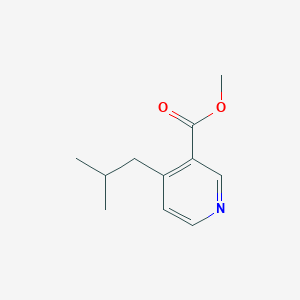
Methyl4-isobutylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-isobutylnicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-isobutylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The isobutyl group is introduced through a subsequent alkylation reaction using isobutyl bromide and a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where nicotinic acid and methanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl4-isobutylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinic alcohol derivatives.
Substitution: Various substituted nicotinic esters.
Scientific Research Applications
Methyl4-isobutylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of certain industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl4-isobutylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This interaction can result in various physiological responses, including vasodilation and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl nicotinate
- Isobutyl nicotinate
- Ethyl nicotinate
Uniqueness
Methyl4-isobutylnicotinate is unique due to the presence of both the methyl ester and isobutyl groups, which confer distinct chemical and biological properties. Compared to other nicotinic acid esters, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 4-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)6-9-4-5-12-7-10(9)11(13)14-3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
JYHOYKWNPLPVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


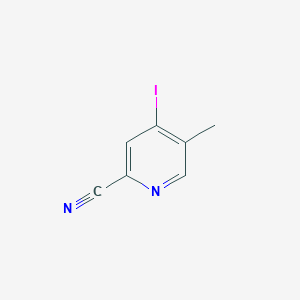
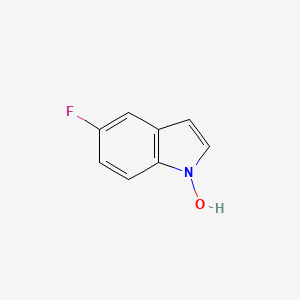
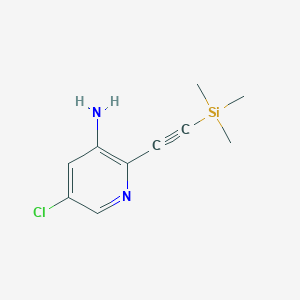
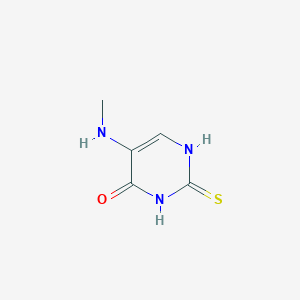
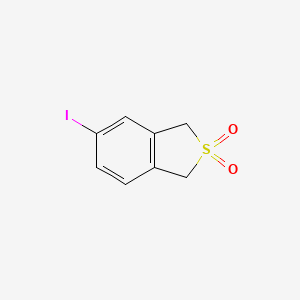
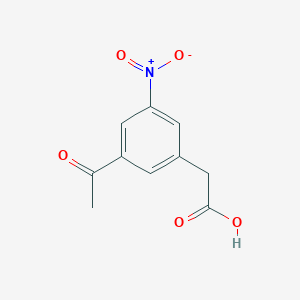
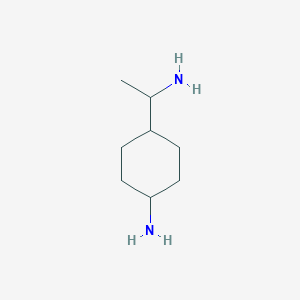
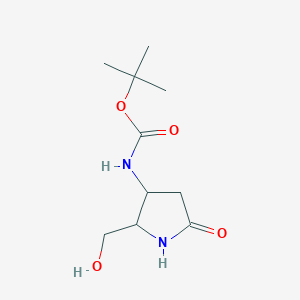
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)
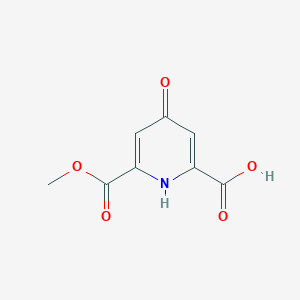
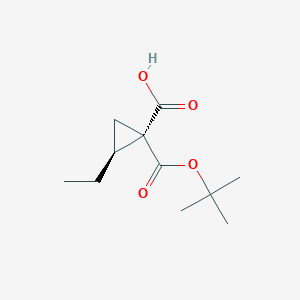
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
